
Triumbelletina
Descripción general
Descripción
El florbetaben es un derivado de estilbeno marcado con flúor-18 desarrollado como un trazador de tomografía por emisión de positrones (PET) para la detección de placas beta-amiloideas en los cerebros de pacientes con sospecha de enfermedad de Alzheimer . Se utiliza para la obtención de imágenes no invasivas para estimar la densidad de placas neuríticas beta-amiloideas en el cerebro, ayudando en el diagnóstico de la enfermedad de Alzheimer y otras causas de deterioro cognitivo .
Aplicaciones Científicas De Investigación
El florbetaben se utiliza principalmente en el campo de la medicina nuclear para obtener imágenes de placas beta-amiloideas en el cerebro. Sus aplicaciones incluyen:
Diagnóstico de la enfermedad de Alzheimer: Las imágenes PET con florbetaben ayudan en el diagnóstico temprano de la enfermedad de Alzheimer mediante la detección de placas beta-amiloideas.
Investigación sobre trastornos neurodegenerativos: Ayuda a comprender la neuropatogenia de la enfermedad de Alzheimer y otros trastornos neurodegenerativos.
Ensayos clínicos: El florbetaben se utiliza en ensayos clínicos para evaluar la eficacia de las intervenciones terapéuticas dirigidas a las placas beta-amiloideas.
Mecanismo De Acción
El florbetaben se une a las placas beta-amiloideas en el cerebro. El isótopo flúor-18 produce una señal de positrones que es detectada por un escáner PET, lo que permite la visualización de la densidad de la placa . Esta unión es altamente selectiva para la beta-amiloide sobre otras proteínas, como la tau y la alfa-sinucleína .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de florbetaben implica la radiofluoración de un compuesto precursor. Un método común incluye la secado azeotrópico de fluoruro de flúor-18 acuoso con un complejo de carbonato de potasio y criptófix, seguido de la radiofluoración del precursor protegido con Boc en dimetilsulfóxido a temperaturas elevadas . El producto intermedio se desprotege luego con ácido clorhídrico y se purifica mediante cromatografía líquida de alta resolución (HPLC) .
Métodos de Producción Industrial
La producción industrial de florbetaben generalmente implica radiosintetizadores automatizados optimizados para producir grandes lotes de trazadores PET. El proceso incluye el uso de métodos de microvolumen para reducir los costos y la cantidad de reactivos y radioisótopos necesarios . El producto final se formula con alta pureza radioquímica y actividad molar, adecuado para aplicaciones clínicas .
Análisis De Reacciones Químicas
Tipos de Reacciones
El florbetaben experimenta varias reacciones químicas, que incluyen:
Radiofluoración: Introducción del isótopo flúor-18 en el compuesto precursor.
Desprotección: Eliminación de grupos protectores para producir el producto final.
Reactivos y Condiciones Comunes
Radiofluoración: Carbonato de potasio, criptófix, dimetilsulfóxido, temperaturas elevadas.
Desprotección: Ácido clorhídrico, temperaturas elevadas.
Principales Productos Formados
El producto principal formado a partir de estas reacciones es el florbetaben, que luego se purifica y se formula para su uso como trazador PET .
Propiedades
IUPAC Name |
7-hydroxy-8-(7-hydroxy-2-oxochromen-8-yl)-3-(2-oxochromen-7-yl)oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H14O9/c28-17-7-2-14-5-10-22(31)35-25(14)23(17)24-18(29)8-3-15-11-20(27(32)36-26(15)24)33-16-6-1-13-4-9-21(30)34-19(13)12-16/h1-12,28-29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHDMCIEKMVPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=C(C(=C(C=C4)O)C5=C(C=CC6=C5OC(=O)C=C6)O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H14O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Triumbelletin's discovery in Thymelaea tartonraira leaves?
A1: The research paper "New Specific α‐Glucosidase Inhibitor Flavonoid from Thymelaea tartonraira Leaves: Structure Elucidation, Biological and Molecular Docking Studies" [] highlights the isolation of Triumbelletin from Thymelaea tartonraira leaves for the first time. This discovery contributes to the understanding of the phytochemical profile of this plant, potentially opening avenues for further investigation into Triumbelletin's bioactivity and its role in the plant itself.
Q2: Are there analytical methods available to identify and quantify Triumbelletin in plant materials?
A3: Yes. The research "Ultra high performance liquid chromatography with electrospray ionization tandem mass spectrometry coupled with hierarchical cluster analysis to evaluate Wikstroemia indica (L.) C. A. Mey. from different geographical regions" [] describes a validated method utilizing ultra high performance liquid chromatography with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) to simultaneously quantify seven constituents in Wikstroemia indica, including Triumbelletin. This method showcases the ability to accurately and precisely measure Triumbelletin levels in plant samples, enabling further research on its distribution, abundance, and potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


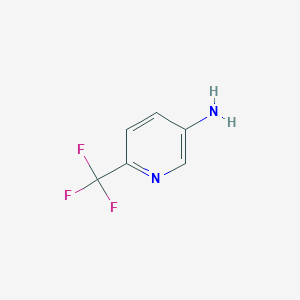
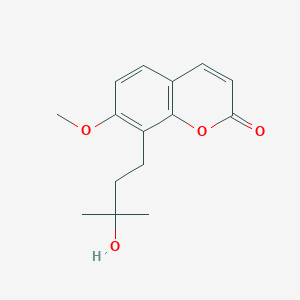

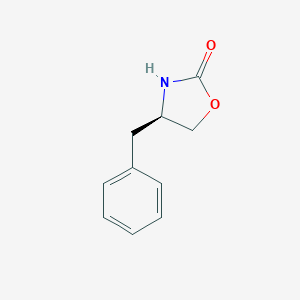

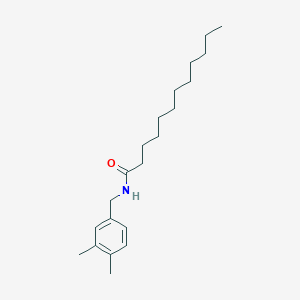
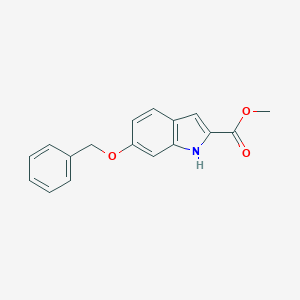
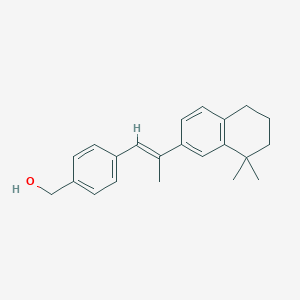


![2,2-Bis[4-[6'-(N-cyclohexyl-N-methylamino)-3'-methylspiro[phthalide-3,9'-[9H]xanthen]-2'-ylamino]phenyl]propane](/img/structure/B27054.png)



